![molecular formula C18H19N5O4S B2989689 2-methoxy-5-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide CAS No. 2034390-36-6](/img/structure/B2989689.png)
2-methoxy-5-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide
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Description
The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, a benzamide group, and a sulfamoyl group . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar pyrazole-bearing compounds have been synthesized through various chemical reactions, including nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure could be determined using techniques such as NMR, IR, and MS .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and amidation . Its structure, characterized by borate and sulfonamide groups, allows for a variety of transformations, making it a valuable component in the synthesis of more complex molecules.
Drug Development
The presence of a pyrazole ring in the compound’s structure suggests its potential use in drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects . This compound could be a precursor in the synthesis of new pharmacologically active molecules.
Enzyme Inhibition
Borate-containing compounds, similar to the one , have applications as enzyme inhibitors. They can be used to target specific enzymes within biological pathways, offering therapeutic potential for diseases where enzyme activity is dysregulated .
Fluorescent Probes
Compounds with borate groups have been utilized as fluorescent probes. They can bind to various biological targets like hydrogen peroxide, sugars, and ions, enabling the detection and measurement of these substances in biological systems .
Stimulus-Responsive Drug Carriers
The borate ester bonds in such compounds are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH or glucose levels, to control the release of drugs, which is crucial for targeted therapy .
Antileishmanial and Antimalarial Agents
A molecular simulation study indicated that derivatives of this compound could have potent in vitro activity against diseases like leishmaniasis and malaria. The fitting pattern in the active site of certain enzymes and the lower binding free energy suggest its potential as a therapeutic agent .
properties
IUPAC Name |
2-methoxy-5-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-23-11-13(9-21-23)17-12(4-3-7-20-17)10-22-28(25,26)14-5-6-16(27-2)15(8-14)18(19)24/h3-9,11,22H,10H2,1-2H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDVWFYQAISVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide |
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